molecular formula C9H11ClO2 B8009927 4-Chloro-1-ethoxy-2-methoxybenzene

4-Chloro-1-ethoxy-2-methoxybenzene

Cat. No.: B8009927
M. Wt: 186.63 g/mol
InChI Key: MGVDVRPWXRFQQS-UHFFFAOYSA-N
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Description

4-Chloro-1-ethoxy-2-methoxybenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation and methoxylation of chlorobenzene. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethoxy-2-methoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 4-bromo-1-ethoxy-2-methoxybenzene, while oxidation with potassium permanganate can produce 4-chloro-1-ethoxy-2-methoxybenzoquinone .

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethoxy-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine, ethoxy, and methoxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions to synthesize desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-ethoxy-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both ethoxy and methoxy groups enhances its solubility in organic solvents and its reactivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

4-chloro-1-ethoxy-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVDVRPWXRFQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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